molecular formula C17H26N2O2 B2601149 Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate CAS No. 1383682-59-4

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B2601149
CAS No.: 1383682-59-4
M. Wt: 290.407
InChI Key: FYWQDSKSFFKCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is a chemical compound known for its utility in various scientific research fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and an amino-methylphenyl substituent. This compound is particularly noted for its role in the development of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized in the development of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. This has significant implications for studying protein function and developing new therapeutic strategies.

Medicine

The compound’s role in PROTAC technology extends to medicine, where it is used to target and degrade disease-causing proteins. This approach is being explored for treating cancers, neurodegenerative diseases, and other conditions.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate exerts its effects is primarily through its role in PROTACs. These molecules function by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This process involves the formation of a ternary complex, which brings the target protein and the ubiquitin ligase into close proximity, leading to the selective degradation of the protein.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with an aminomethyl group instead of an amino-methylphenyl group.

    4-Amino-1-Boc-piperidine: Lacks the aromatic substituent but shares the piperidine core and Boc protection.

    4-(N-Boc-amino)piperidine: Similar to 4-Amino-1-Boc-piperidine but with different substituents.

Uniqueness

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications and its role in PROTACs highlights its importance in targeted protein degradation.

This compound’s unique properties and applications make it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-12-11-14(5-6-15(12)18)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWQDSKSFFKCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)-3-methylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (I52) (798 mg, 2.49 mmol) and 10% Pd/C (250 mg) in MeOH (50 mL) was stirred under hydrogen (1 atm) for 16 hours at room temperature. The resulting mixture was filtered through celite, washing with MeOH, then the volatiles were removed by evaporation under reduced pressure to give the title compound (I53) (550 mg, 76%) as a purple/brown liquid; 1H NMR (400 MHz, CDCl3) δ 6.95 (d, J=6.7 Hz, 3H), 4.22 (s, 2H), 2.77 (s, 2H), 2.54 (s, 1H), 2.29 (s, 3H), 1.77 (d, J=12.7 Hz, 2H), 1.56 (dd, J=12.6, 3.7 Hz, 9H), 1.47 (s, 9H). LCMS Method C rt: 5.09 min; m/z 235.1 [M-tBu+2]+, 191.2 [M-Boc+2]+.
Name
tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)-3-methylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Quantity
798 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.